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Compound of Interest

Compound Name: Cyclohexa-1,3-diene-1-carbonitrile

Cat. No.: B8628101 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

cyclohexa-1,3-diene-1-carbonitrile, a valuable building block in organic synthesis. This

document is intended for researchers, scientists, and professionals in drug development and

related fields. Due to the limited availability of directly published experimental spectra for this

specific compound, this guide presents predicted data based on the analysis of its constituent

functional groups and structural analogs, alongside general experimental protocols for

acquiring such data.

Chemical Structure and Properties
IUPAC Name: cyclohexa-1,3-diene-1-carbonitrile Molecular Formula: C₇H₇N[1] Molecular

Weight: 105.14 g/mol [1] CAS Number: 15145-06-9[1]

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for cyclohexa-1,3-diene-1-
carbonitrile. These predictions are derived from characteristic values for the cyclo-1,3-diene

system and α,β-unsaturated nitriles.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8 - 7.2 Multiplet 1H H2

~6.2 - 6.5 Multiplet 1H H3

~5.8 - 6.1 Multiplet 1H H4

~2.2 - 2.5 Multiplet 2H H5

~2.1 - 2.4 Multiplet 2H H6

Note: The olefinic protons (H2, H3, H4) are expected to be in the downfield region due to the

conjugated system. The allylic protons (H5, H6) will appear further upfield.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~140 - 150 C1

~130 - 140 C2

~125 - 135 C3

~120 - 130 C4

~20 - 30 C5

~20 - 30 C6

~118 - 122 CN

Note: The carbon of the nitrile group (CN) is expected in the characteristic region for nitriles.

The sp² hybridized carbons of the diene will be significantly downfield.

Table 3: Predicted Infrared (IR) Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium C-H stretch (sp²)

~2950 - 2800 Medium C-H stretch (sp³)

~2220 - 2210 Strong C≡N stretch (conjugated)

~1650 - 1600 Medium-Strong
C=C stretch (conjugated

diene)

Note: The strong absorption around 2215 cm⁻¹ is a key indicator of the conjugated nitrile

group.

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation

105 [M]⁺ (Molecular Ion)

104 [M-H]⁺

79 [M-C₂H₂]⁺ (Retro-Diels-Alder)

78 [M-HCN]⁺

Note: The molecular ion peak is expected at m/z 105. Fragmentation patterns would likely

involve the loss of small molecules such as H, HCN, and ethylene via a retro-Diels-Alder

reaction, a characteristic fragmentation for cyclohexene derivatives.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

liquid sample like cyclohexa-1,3-diene-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument: A 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a

good signal-to-noise ratio.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr).

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background from the sample

spectrum.

Data Analysis: Identify the characteristic absorption bands and their corresponding functional

groups.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI). EI is common for volatile, thermally stable small molecules.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound like cyclohexa-1,3-diene-1-carbonitrile.
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Workflow for Spectroscopic Analysis of Cyclohexa-1,3-diene-1-carbonitrile
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Caption: Logical workflow for the spectroscopic analysis of cyclohexa-1,3-diene-1-
carbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Cyclohexa-1,3-diene-1-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8628101#spectroscopic-data-nmr-ir-ms-of-
cyclohexa-1-3-diene-1-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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